molecular formula C102H162N26O29S B12372238 Noxa A BH3

Noxa A BH3

Cat. No.: B12372238
M. Wt: 2248.6 g/mol
InChI Key: UTIYZMRPCDSVET-VFHKTOGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Noxa A BH3 is a pro-apoptotic protein belonging to the Bcl-2 family. It is a BH3-only protein, which means it contains a single Bcl-2 homology domain (BH3). This compound plays a crucial role in regulating apoptosis, a programmed cell death process essential for maintaining cellular homeostasis and eliminating damaged or unwanted cells. It is particularly significant in cancer research due to its ability to counteract the anti-apoptotic protein Mcl-1, thereby promoting cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noxa A BH3 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: Noxa A BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Mcl-1 and Bcl-2, neutralizing their effects and promoting apoptosis .

Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in cell culture or in vivo models. Common reagents include buffers that maintain the pH and ionic strength suitable for protein-protein interactions .

Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis. By binding to and inhibiting anti-apoptotic proteins, this compound facilitates the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Scientific Research Applications

Noxa A BH3 has numerous applications in scientific research, particularly in the fields of cancer biology and apoptosis regulation. It is used to study the mechanisms of cell death and survival, providing insights into how cancer cells evade apoptosis. Researchers also explore its potential as a therapeutic target, aiming to develop drugs that can mimic or enhance its pro-apoptotic activity .

In addition to cancer research, this compound is studied in the context of neurodegenerative diseases, immune responses, and developmental biology. Its role in regulating apoptosis makes it a valuable tool for understanding various physiological and pathological processes .

Mechanism of Action

Noxa A BH3 exerts its effects by binding to and inhibiting anti-apoptotic proteins such as Mcl-1 and Bcl-2. This interaction prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak. As a result, Bax and Bak are free to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program .

Comparison with Similar Compounds

Noxa A BH3 is part of the BH3-only subfamily of Bcl-2 proteins, which includes other members such as Bim, Puma, and Bad. While all BH3-only proteins promote apoptosis, they differ in their binding affinities and specificities for anti-apoptotic proteins. For example, Bim can bind to all anti-apoptotic Bcl-2 proteins, whereas this compound primarily targets Mcl-1 .

This specificity makes this compound unique and particularly valuable in contexts where Mcl-1 plays a dominant role in cell survival, such as in certain cancers. By selectively inhibiting Mcl-1, this compound can effectively induce apoptosis in these cells .

List of Similar Compounds:
  • Bim
  • Puma
  • Bad
  • Bid
  • Bik
  • Bmf
  • Hrk

These proteins share the BH3 domain and play roles in regulating apoptosis, but their specific interactions and functions can vary .

Properties

Molecular Formula

C102H162N26O29S

Molecular Weight

2248.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H162N26O29S/c1-12-55(8)82(97(152)110-50-77(131)113-71(49-80(136)137)95(150)117-62(25-16-18-40-103)90(145)125-81(54(6)7)98(153)122-70(48-60-30-32-61(129)33-31-60)94(149)124-73(51-158)101(156)157)126-91(146)63(26-17-19-41-104)116-86(141)64(27-20-42-109-102(107)108)118-93(148)68(45-52(2)3)120-87(142)65(34-37-76(106)130)115-85(140)58(11)111-84(139)57(10)112-92(147)69(47-59-23-14-13-15-24-59)121-88(143)67(36-39-79(134)135)119-96(151)74-28-21-43-127(74)100(155)75-29-22-44-128(75)99(154)72(46-53(4)5)123-89(144)66(35-38-78(132)133)114-83(138)56(9)105/h13-15,23-24,30-33,52-58,62-75,81-82,129,158H,12,16-22,25-29,34-51,103-105H2,1-11H3,(H2,106,130)(H,110,152)(H,111,139)(H,112,147)(H,113,131)(H,114,138)(H,115,140)(H,116,141)(H,117,150)(H,118,148)(H,119,151)(H,120,142)(H,121,143)(H,122,153)(H,123,144)(H,124,149)(H,125,145)(H,126,146)(H,132,133)(H,134,135)(H,136,137)(H,156,157)(H4,107,108,109)/t55-,56-,57-,58-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1

InChI Key

UTIYZMRPCDSVET-VFHKTOGWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

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